![molecular formula C20H24N2O5 B2721465 Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-20-8](/img/structure/B2721465.png)
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including an isoquinoline ring and an acetate group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its reactivity would likely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 372.421, but other properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Crystal Structure Analysis
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and similar compounds have been explored in various scientific studies focusing on their crystal structure. These studies provide insights into the compound's molecular architecture, such as the arrangement of atoms, bond lengths, and angles, which are crucial for understanding its physical and chemical properties. For instance, research on related ethyl 2-((4-oxo-2-oxoquinolin-1-yl)acetate) compounds revealed complex three-dimensional network structures stabilized by weak hydrogen bonds and π–π interactions, emphasizing the importance of structural analysis in drug design and material science (Filali Baba et al., 2019).
Anticancer Activity
Compounds structurally related to this compound have been evaluated for their potential anticancer properties. For example, isoquinoline derivatives have been identified as novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Ruchelman et al., 2004).
Tyrosine Kinase Inhibition
Recent studies have also explored the role of quinazolinone-based derivatives, akin to this compound, as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These compounds exhibited potent inhibitory activity, suggesting their use as effective anti-cancer agents, particularly in targeting specific pathways involved in tumor growth and metastasis (Riadi et al., 2021).
Fluorescent Probes for Metal Ion Detection
Additionally, aminoquinoline-based fluorescent probes derived from similar chemical frameworks have been synthesized and applied for the detection of metal ions such as Cu2+ and S2- in aqueous solutions. These studies contribute to the development of sensitive and selective sensors for environmental and biological monitoring (Zhang et al., 2013).
Synthesis and Cytotoxic Activity Evaluation
Research into the synthesis of novel compounds with structures related to this compound has been conducted to evaluate their cytotoxic activity against various cancer cell lines. Such studies are crucial for the discovery of new chemotherapeutic agents and for understanding the molecular basis of their action (Nguyen et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-2-26-19(24)13-27-17-9-5-8-16-15(17)10-11-22(20(16)25)12-18(23)21-14-6-3-4-7-14/h5,8-11,14H,2-4,6-7,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJBTYDNUJCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

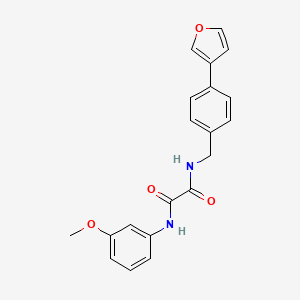
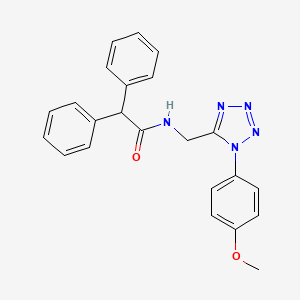

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)
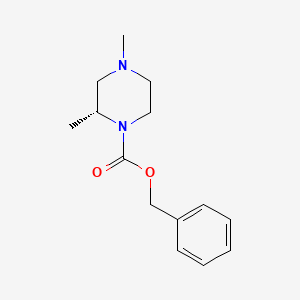

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
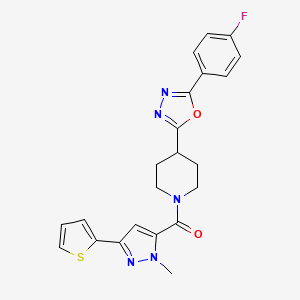
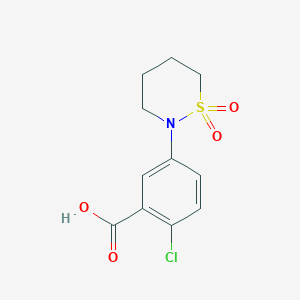
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)

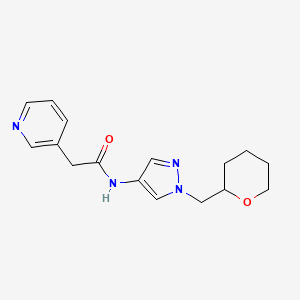
![Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B2721405.png)